molecular formula C8H8FNO2 B2988145 (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid CAS No. 2248175-13-3

(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid

Cat. No.: B2988145
CAS No.: 2248175-13-3
M. Wt: 169.155
InChI Key: DZYSCIYCBCNCFE-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid is an organic compound that features a fluorinated pyridine ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid typically involves the introduction of a fluorine atom into a pyridine ring followed by the attachment of a propanoic acid group. One common method involves the use of fluorinated pyridine derivatives as starting materials. The fluorination can be achieved through electrophilic or nucleophilic substitution reactions using reagents such as fluorine gas, hydrogen fluoride, or other fluorinating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(2-Fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-(2-Fluoropyridin-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-(2-fluoropyridin-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(8(11)12)6-2-3-10-7(9)4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYSCIYCBCNCFE-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=NC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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